molecular formula C17H14N4O2 B6707321 N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide

N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide

Cat. No.: B6707321
M. Wt: 306.32 g/mol
InChI Key: BKFPNCDRABONQY-UHFFFAOYSA-N
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Description

N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a phenoxy group at the 4-position and a pyrimidine ring attached to an acetamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for numerous applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-17(8-13-9-19-12-20-10-13)21-15-11-18-7-6-16(15)23-14-4-2-1-3-5-14/h1-7,9-12H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPNCDRABONQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=NC=C2)NC(=O)CC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenoxypyridine, which is then reacted with 2-chloropyrimidine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or toluene and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-phenoxypyridin-3-yl)-2-pyrimidin-5-ylacetamide can be compared with other similar compounds, such as:

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